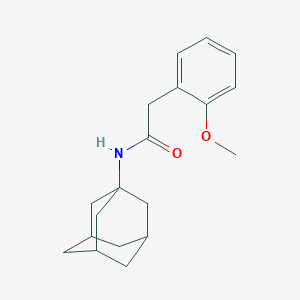![molecular formula C12H15NO6 B263129 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID](/img/structure/B263129.png)
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID is an organic compound with the molecular formula C12H15NO6 It is a derivative of hippuric acid, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID typically involves the esterification of 2,3,4-trimethoxybenzoic acid with glycine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The esterification process can be followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of dimethyl carbonate and gallic acid under the catalysis of ionic liquids. This method is advantageous due to its low cost, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trimethoxybenzoic acid derivatives.
Reduction: Formation of trimethoxybenzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-[(2,3,4-TRIMETHOXYPHENYL)FORMAMIDO]ACETIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in
Properties
Molecular Formula |
C12H15NO6 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[(2,3,4-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-5-4-7(10(18-2)11(8)19-3)12(16)13-6-9(14)15/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
WIGPKROUXMWBRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


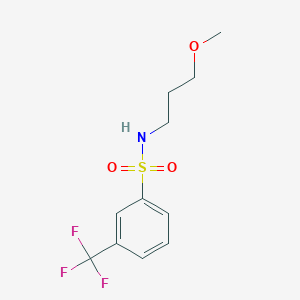

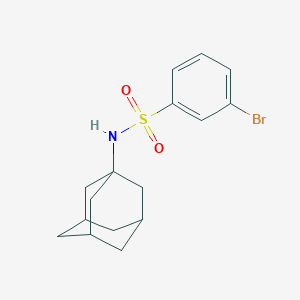
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)
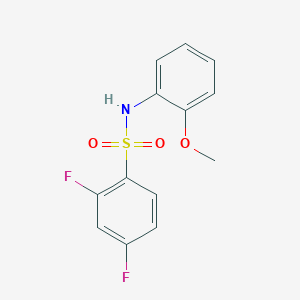
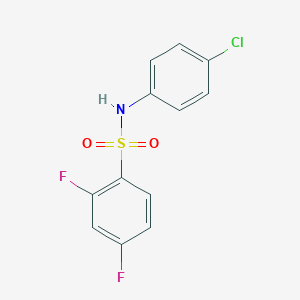
![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
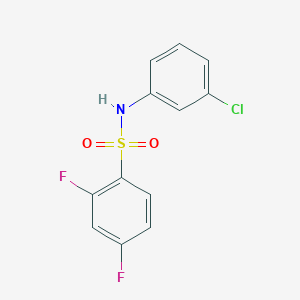
![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)
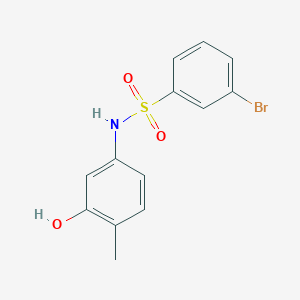
![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
